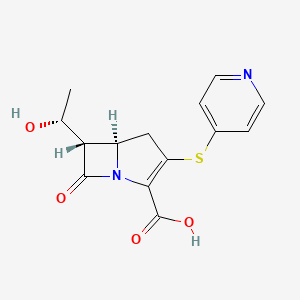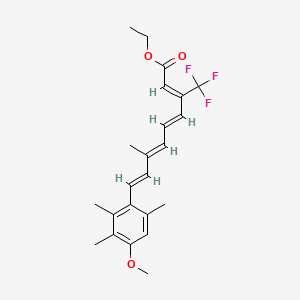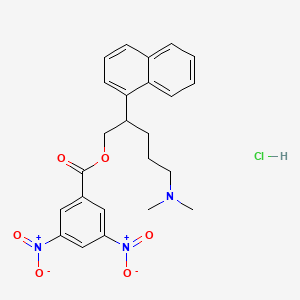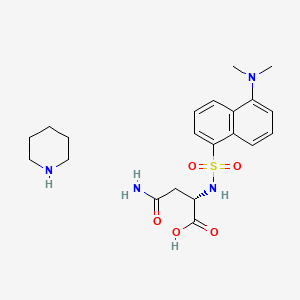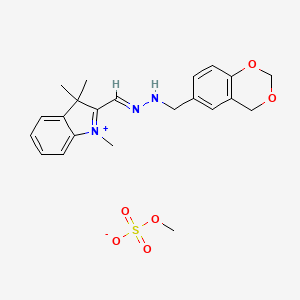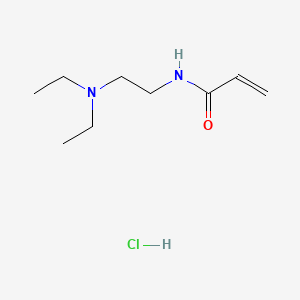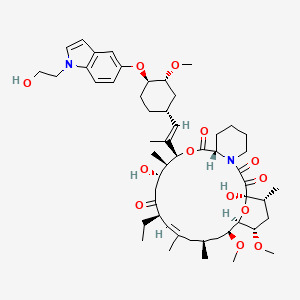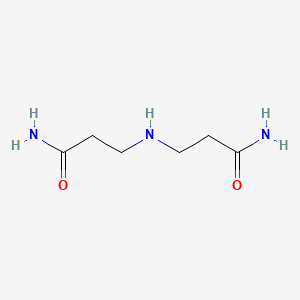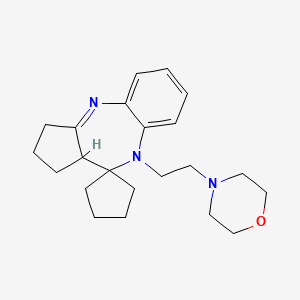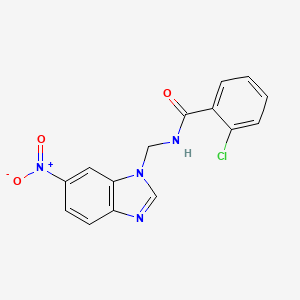
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, a common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 6-nitro-1H-benzimidazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., ethanol).
Major Products Formed
Reduction: Formation of 2-amino-N-((6-nitro-1H-benzimidazol-1-yl)methyl)benzamide.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy . The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Amino-5-nitrobenzimidazole: Another derivative with antimicrobial properties.
N-Benzimidazolylbenzamide: A related compound with potential anticancer activity.
Uniqueness
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is unique due to the presence of both a nitro group and a chlorine atom, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
Propiedades
Número CAS |
103706-82-7 |
|---|---|
Fórmula molecular |
C15H11ClN4O3 |
Peso molecular |
330.72 g/mol |
Nombre IUPAC |
2-chloro-N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H11ClN4O3/c16-12-4-2-1-3-11(12)15(21)18-9-19-8-17-13-6-5-10(20(22)23)7-14(13)19/h1-8H,9H2,(H,18,21) |
Clave InChI |
LJRPLRUJQLHPHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


